molecular formula C24H20N2O4S B2468306 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-tosylquinolin-4-amine CAS No. 895650-01-8

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-tosylquinolin-4-amine

Cat. No. B2468306
CAS RN: 895650-01-8
M. Wt: 432.49
InChI Key: VTCSYEVEYRRKOF-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-tosylquinolin-4-amine, also known as DTQ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTQ is a small molecule that belongs to the family of quinoline derivatives and has been synthesized using various methods.

Scientific Research Applications

Antitubercular Agent Research

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-tosylquinolin-4-amine, as part of the 2,4-diaminoquinazoline class, has shown potential in tuberculosis (TB) drug discovery. These compounds, including N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine, a representative molecule, have been extensively evaluated for their inhibitory effects on Mycobacterium tuberculosis growth. The structural components of this molecule, such as the benzylic amine and piperidine, play crucial roles in determining its potency. Studies have demonstrated the bactericidal activity of these compounds against both replicating and non-replicating M. tuberculosis strains, suggesting their promise in TB treatment (Odingo et al., 2014).

Synthesis Techniques

Advancements in the solid-phase synthesis of dihydroquinazoline derivatives, which include N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-tosylquinolin-4-amine, have been made. Utilizing polymer-bound precursors for these compounds allows for efficient and high-purity production, which is crucial for further pharmacological evaluation and potential drug development (Zhang et al., 2001).

Anticonvulsant Activity

Research into the anticonvulsant properties of related dihydroquinazoline compounds has shown promising results. By synthesizing a series of these compounds and conducting in vivo and in silico studies, researchers have identified potential candidates for further exploration in the treatment of convulsive disorders. These findings highlight the relevance of dihydroquinazoline derivatives, such as N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-tosylquinolin-4-amine, in the development of new anticonvulsant drugs (El Kayal et al., 2019).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-16-6-9-18(10-7-16)31(27,28)23-15-25-20-5-3-2-4-19(20)24(23)26-17-8-11-21-22(14-17)30-13-12-29-21/h2-11,14-15H,12-13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCSYEVEYRRKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-tosylquinolin-4-amine

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